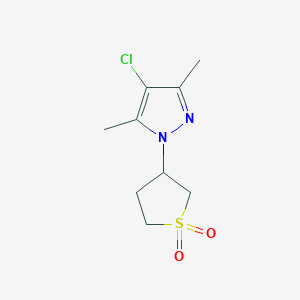

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide (sulfolane) core substituted with a 4-chloro-3,5-dimethylpyrazole moiety. This structure combines the polar sulfone group with a chlorinated pyrazole ring, imparting unique physicochemical properties.

Key characteristics of the compound include:

- Molecular formula: Likely C₉H₁₃ClN₂O₂S (estimated molecular weight: ~249.7 g/mol, calculated by adding Cl to the non-chlorinated analog in ).

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRZGWLXKRLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating its nucleophilic attack on the tetrahydrothiophene dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the pyrazole ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is critical for modifying the pyrazole scaffold to generate derivatives with varied biological or material properties.

The presence of electron-withdrawing groups (e.g., sulfone) enhances the electrophilicity of the pyrazole’s chloro position, facilitating nucleophilic attacks. For example, analogs such as 4-chloro-3,5-dimethyl-1H-pyrazole react with amines to yield substituted pyrazoles .

Sulfone-Mediated Reactivity

The tetrahydrothiophene 1,1-dioxide moiety participates in elimination and ring-opening reactions due to the electron-deficient nature of the sulfone group.

Patent data (EP 3713926 B1) highlights similar sulfone-containing heterocycles undergoing ring-opening under acidic conditions to yield functionalized sulfonic acids . The sulfone group also stabilizes transition states in cycloaddition reactions.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions to form complex heterocyclic systems.

Studies on 2-(5-aryl-2H-tetrazol-2-yl)acetamides demonstrate the utility of pyrazole intermediates in forming bioactive conjugates via coupling reagents like T3P . The tetrahydrothiophene sulfone may enhance solubility during these reactions.

Photochemical Transformations

UV irradiation induces structural rearrangements in analogs with nitro or carbonyl groups, suggesting potential photochromic behavior.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Photoisomerization | 365 nm UV, EtOH, rt | Open-ring isomers (e.g., diazabicyclohexene) | Reversible under dark/thermal conditions |

While direct evidence for the target compound is limited, structurally related 1,3-diazabicyclohexenes exhibit reversible photochromism, indicating possible applications in optoelectronics .

Cyclization and Ring Expansion

The sulfone group facilitates cyclization reactions under oxidative or basic conditions.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Base-mediated cyclization | NaOH, THF/H₂O, 60°C | Fused tricyclic systems | Dependent on steric and electronic factors |

Analogous syntheses of tetrahydrothiophene-based heterocycles emphasize the role of sulfones in stabilizing intermediates during ring-forming steps .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit bacterial growth and show antifungal activity against various pathogens. In one study, compounds containing thiophene and pyrazole rings were synthesized and tested against fungal strains such as Fusarium graminearum and Rhizoctonia solani, revealing significant antifungal activity with EC50 values lower than those of standard antifungal agents .

2. Anticancer Potential

The compound's structural features suggest potential anticancer applications. Pyrazole derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, certain pyrazole-based compounds have been reported to act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . This makes them promising candidates for further development as anticancer agents.

3. Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes. Research indicates that pyrazole derivatives can serve as effective inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and pain pathways . This positions the compound as a potential anti-inflammatory agent.

Agricultural Applications

1. Fungicides

The antifungal properties of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide make it a candidate for use as a fungicide in agriculture. The ability to combat fungal pathogens that threaten crops can enhance agricultural productivity. Studies have shown that similar compounds can effectively control diseases caused by fungi such as Botrytis cinerea, providing a basis for developing new agricultural fungicides .

2. Herbicidal Activity

Research into related compounds has indicated potential herbicidal properties. The structural characteristics of pyrazoles allow them to interact with plant growth regulators, suggesting that modifications could lead to effective herbicides . Further exploration into the synthesis of analogs could yield new herbicidal agents.

Case Studies

Mechanism of Action

The mechanism by which 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrothiophene dioxide moiety can engage in dipole-dipole interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound is compared to three closely related derivatives (Table 1):

Key Observations :

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Melting point data is unavailable, but the sulfolane core likely lowers the melting point compared to aromatic thiophene derivatives (e.g., compound 7b in , mp >300°C) due to reduced crystallinity .

- Sulfolane : A high-boiling polar aprotic solvent (bp 285°C), widely used in gas processing and electronics. Its high polarity contrasts with the hybrid structure of the target compound, which balances sulfolane’s solubility with pyrazole’s aromaticity .

Spectral Data (Inferred from Analogs)

- IR Spectroscopy : The sulfonyl group (S=O) in sulfolane shows strong absorption at ~1130–1300 cm⁻¹. In the target compound, additional peaks for C-Cl (~550–650 cm⁻¹) and pyrazole C-H/N-H stretches (~3100–3300 cm⁻¹) are expected .

- NMR: The 4-chloro substituent in the pyrazole ring would deshield adjacent protons, causing upfield/downfield shifts in ^1H-NMR compared to the non-chlorinated analog (e.g., δ ~7.5–8.0 ppm for pyrazole protons vs. δ ~7.3 in compound 7b) .

Biological Activity

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure

The compound features a pyrazole ring substituted with a chloro group and a tetrahydrothiophene moiety. This unique structure contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Research indicates that compounds similar to 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exhibit significant inhibitory effects against various cancer cell lines. For instance:

- Study Findings : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with chlorine substituents demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | MDA-MB-231 | 9.8 |

| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | MDA-MB-231 | TBD |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

- Mechanism of Action : The presence of the pyrazole ring is believed to interact with COX enzymes, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. Studies have shown that certain pyrazoles exhibit potent activity against various bacterial and fungal strains.

- Case Study : A study evaluated the antifungal activity of several pyrazole derivatives against common phytopathogenic fungi. Results indicated that compounds with similar structures to 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide displayed significant antifungal activity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 15 µg/mL |

| Aspergillus niger | 20 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.

Key Findings

- Chloro Substitution : The introduction of chlorine at the 4-position significantly increases antitumor activity.

- Tetrahydrothiophene Moiety : This component appears to enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via heterocyclic coupling reactions. For instance, pyrazole derivatives are often functionalized through nucleophilic substitution or cycloaddition. A common approach involves reacting tetrahydrothiophene 1,1-dioxide precursors with 4-chloro-3,5-dimethylpyrazole under catalytic conditions (e.g., Cu-mediated coupling). Purity optimization (≥95%) is achieved via column chromatography or recrystallization, as validated by analytical techniques like HPLC or NMR .

Q. How can the structural integrity and purity of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns via and NMR, focusing on pyrazole ring protons (δ 6.5–7.5 ppm) and sulfone group signals (δ 3.0–4.0 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS, targeting the molecular ion peak (e.g., [M+H]) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, and S percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXL) for high-resolution refinement. Key steps include:

- Twinned Data Handling : Use the TWIN/BASF commands to model pseudo-merohedral twinning .

- Disorder Modeling : Apply PART/SUMP constraints for disordered sulfone or pyrazole moieties .

- Validation : Cross-check with WinGX for residual electron density analysis and R-factor convergence .

Q. What computational strategies are suitable for studying the compound’s reactivity in pharmacological contexts?

- Methodological Answer :

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like TLR4, leveraging sulfone’s electron-withdrawing properties .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution on the pyrazole ring and sulfone group .

- MD Simulations : Assess stability in aqueous media using GROMACS, focusing on hydrogen bonding with solvent molecules .

Q. How to address contradictions in biological activity data for sulfone-containing analogs?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) and compare IC values in assays like anti-inflammatory or antimicrobial activity .

- Metabolite Profiling : Use LC-MS to identify metabolites (e.g., 3-hydroxy derivatives) that may influence cytotoxicity .

- In Vivo/In Vitro Correlation : Validate discrepancies using pharmacokinetic models (e.g., compartmental analysis) to account for bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.